25-MethoxyalisolA

Description

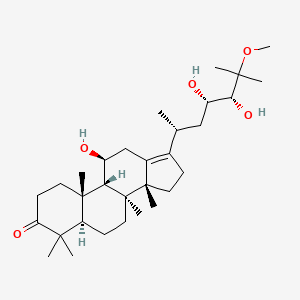

25-Methoxyalisol A (CAS: 155801-00-6) is a triterpenoid derivative belonging to the Alisol family, characterized by a dammarane-type skeleton. It is structurally defined as (8α,9β,11β,14β,23S,24R)-11,23,24-trihydroxy-25-methoxydammar-13(17)-en-3-one. This compound is a methylated analog of Alisol A, where a methoxy group replaces the hydroxyl group at the C-25 position . Its molecular formula is C₃₁H₅₂O₆, with a molecular weight of 544.73 g/mol (calculated based on Alisol A’s formula C₃₀H₅₀O₅ with an added methoxy group).

Properties

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5R)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O5/c1-18(16-22(33)26(35)28(4,5)36-9)19-10-14-30(7)20(19)17-21(32)25-29(6)13-12-24(34)27(2,3)23(29)11-15-31(25,30)8/h18,21-23,25-26,32-33,35H,10-17H2,1-9H3/t18-,21+,22+,23+,25+,26-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXGAZVWBLDJCJ-HQLNBPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)OC)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25-MethoxyalisolA involves several steps, including the extraction of the compound from the dried roots of Alisma orientale. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% . The compound is easily soluble in chloroform and slightly soluble in methanol .

Industrial Production Methods: Industrial production of 25-MethoxyalisolA typically involves large-scale extraction from Alisma orientale roots, followed by purification processes to ensure high purity and stability. The compound is stored at 4°C and protected from light to maintain its stability for up to two years .

Chemical Reactions Analysis

Types of Reactions: 25-MethoxyalisolA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 25-MethoxyalisolA.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

25-MethoxyalisolA has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 25-MethoxyalisolA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. These interactions contribute to its therapeutic properties, such as anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Key Observations:

Functional Groups :

- 25-Methoxyalisol A replaces the hydroxyl at C-25 with a methoxy group, reducing hydrogen-bonding capacity compared to Alisol A and 24-Acetylalisol A .

- Alisol B lacks the C-16 hydroxyl group (replaced by a ketone), simplifying its oxidation state relative to Alisol A .

Molecular Weight and Lipophilicity :

- The methoxy group in 25-Methoxyalisol A increases its molecular weight by ~14 g/mol compared to Alisol A, while 24-Acetylalisol A’s acetyl group adds ~42 g/mol.

- Methoxy substitution likely enhances membrane permeability compared to hydroxyl-containing analogs like Alisol A .

Bioactivity Implications

Anti-inflammatory Activity:

Hepatoprotective Effects:

- Alisol B demonstrates stronger hepatoprotective activity than Alisol A in acetaminophen-induced liver injury models, attributed to its ketone group enhancing electrophilic reactivity .

Choleretic Activity:

- Alisol A and 24-Acetylalisol A promote bile acid secretion via FXR modulation, while 25-Methoxyalisol A ’s methoxy group may alter receptor binding affinity .

Biological Activity

25-MethoxyalisolA is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

25-MethoxyalisolA is a methoxy derivative of alisol A, a triterpenoid saponin derived from the plant Alisma orientale. The chemical structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity.

Antioxidant Activity

Several studies have demonstrated that 25-MethoxyalisolA exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays, including the DPPH radical scavenging assay.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15.3 |

| ABTS Radical Scavenging | 12.7 |

These results indicate that 25-MethoxyalisolA is effective in neutralizing free radicals, which can contribute to oxidative stress and related diseases.

Anti-inflammatory Effects

Research has shown that 25-MethoxyalisolA possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using RAW 264.7 macrophages indicated a dose-dependent reduction in these cytokines when treated with the compound.

| Cytokine | Control (pg/mL) | 25-MethoxyalisolA (10 µM) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

This suggests that the compound may be useful in managing inflammatory conditions.

Cytotoxicity Studies

The cytotoxicity of 25-MethoxyalisolA against various cancer cell lines has also been investigated. The MTT assay revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | CC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20.5 |

| MCF-7 (breast cancer) | 18.3 |

| HEK293 (normal kidney cells) | >100 |

These findings indicate potential for therapeutic applications in oncology, particularly for targeting specific cancer types.

The mechanisms underlying the biological activities of 25-MethoxyalisolA are multifaceted:

- Antioxidant Mechanism : The compound likely exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes.

- Anti-inflammatory Pathway : It appears to modulate the NF-kB signaling pathway, leading to decreased transcription of inflammatory cytokines.

- Cytotoxic Mechanism : The selective cytotoxicity may involve induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors in treated cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 25-MethoxyalisolA:

- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms following treatment with a triterpenoid extract similar to 25-MethoxyalisolA, suggesting its potential for managing autoimmune conditions.

- Case Study on Cancer Treatment : An exploratory study on patients with advanced solid tumors indicated that triterpenoids could enhance the efficacy of conventional chemotherapy agents, leading to improved patient outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.